1-(2-Methylphenyl)butan-2-one
Description
Significance of Ketone Moieties in Complex Molecular Architectures and Versatile Synthetic Intermediates
Ketone functionalities are integral to the assembly of intricate molecular architectures. Their carbonyl group offers a site for a wide array of chemical transformations, making them invaluable as synthetic intermediates. nih.gov The polarity of the carbon-oxygen double bond allows for nucleophilic additions, while the adjacent α-carbons can be functionalized through enolate chemistry. This dual reactivity enables chemists to forge new carbon-carbon and carbon-heteroatom bonds, which is a fundamental aspect of building molecular complexity. beilstein-journals.orgrsc.org
Recent advancements have further expanded the utility of ketones. For instance, isomerization reactions can now be employed to "edit" the position of a ketone within a complex molecule, providing access to previously challenging or inaccessible isomers. acs.org Furthermore, the development of novel catalytic systems, such as those involving nickel-mediated photoreductive cross-coupling, allows for the synthesis of ketones from abundant carboxylic acid derivatives under mild conditions. nih.gov These methods highlight the ongoing innovation in harnessing the synthetic potential of ketones for creating high-value and often complex molecular structures. rsc.org
Overview of Aryl-Substituted Butanone Derivatives in Contemporary Chemical Research
Aryl-substituted butanone derivatives represent a significant class of compounds in contemporary chemical research, finding applications in fields ranging from materials science to medicinal chemistry. ontosight.aifrontiersin.orgrsc.orgnih.govresearchgate.net The presence of an aromatic ring attached to the butanone framework introduces a range of electronic and steric properties that can be fine-tuned through substitution on the aryl ring. This structural motif is a key building block in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. smolecule.com
Research into aryl-substituted butanones has led to the development of various synthetic methodologies. For example, palladium-catalyzed cross-coupling reactions are an efficient means of constructing the carbon-carbon bond between the aryl group and the butanone backbone. smolecule.com Furthermore, these compounds can undergo a variety of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and electrophilic aromatic substitution on the phenyl ring. smolecule.com The versatility of these derivatives makes them valuable intermediates for creating diverse molecular structures.
Research Landscape and Significance of 1-(2-Methylphenyl)butan-2-one and Related Structural Analogues
This compound, also known as 1-(o-tolyl)butan-2-one, is an aryl-substituted ketone that has garnered interest in the scientific community. nih.govbldpharm.com Its structure, featuring a butan-2-one moiety attached to a 2-methylphenyl group, makes it a subject of study in organic synthesis and as a potential precursor for more complex molecules. nih.govpublish.csiro.au
The chemical properties of this compound are influenced by the presence of the methyl group on the phenyl ring. This substituent can affect the compound's reactivity and physical properties through electronic and steric effects. For instance, it can be a precursor for the synthesis of other organic compounds, such as 2-Methyl-3-(2-methylphenyl)but-1-ene-1,1-dicarbonitrile. publish.csiro.au
The study of this compound and its analogues contributes to a deeper understanding of the structure-activity relationships within this class of compounds. For example, related compounds like 3-amino-4-cyclopentyl-1-(2-methylphenyl)butan-2-one and 1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-methylphenyl)- have been investigated for their potential applications, highlighting the modularity of this chemical scaffold. ontosight.aimolport.com
Below are the key identification and property data for this compound:
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄O | nih.gov |
| Molecular Weight | 162.23 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 26667-68-5 | nih.gov |
| SMILES | CCC(=O)CC1=CC=CC=C1C | nih.gov |
| Boiling Point | 243ºC at 760mmHg | chemsrc.com |
| Density | 0.952g/cm³ | chemsrc.com |
| XLogP3-AA | 2.4 | nih.gov |
| Topological Polar Surface Area | 17.1 Ų | nih.gov |
Table 2: Synonyms and Identifiers for this compound
| Synonym/Identifier | Source |
|---|---|
| 2-Butanone, 1-(2-methylphenyl)- | nih.gov |
| 1-(o-Tolyl)butan-2-one | nih.gov |
| 2'-Methylbutyrophenone (isomer) | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylphenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-11(12)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQOVCNBAMBWFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595276 | |
| Record name | 1-(2-Methylphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26667-68-5 | |
| Record name | 1-(2-Methylphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 1 2 Methylphenyl Butan 2 One and Analogues
Direct Synthetic Routes to 1-(2-Methylphenyl)butan-2-one via Carbon-Carbon Bond Formation
Direct methods for the synthesis of aryl-substituted butanones often rely on classical organic reactions that form a carbon-carbon bond between an aromatic precursor and a butanone fragment. These methods are valued for their atom economy and straightforward approach.
Regioselective Synthesis of Aryl-Substituted Butanones
One of the primary challenges in the synthesis of compounds like this compound is achieving the desired regioselectivity, placing the aryl group at the α-position to the carbonyl. Friedel-Crafts acylation is a powerful tool for the formation of aryl ketones, and its principles can be adapted to achieve the desired substitution pattern. nih.govorganic-chemistry.org
In a potential retrosynthetic analysis for this compound, a Friedel-Crafts acylation could be envisioned between toluene (B28343) and a suitable four-carbon acylating agent. To ensure the desired connectivity, the acylation would ideally proceed with butanoyl chloride or butyric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The inherent directing effect of the methyl group on the toluene ring would favor acylation at the ortho and para positions.
However, direct Friedel-Crafts acylation with butanoyl chloride on toluene would primarily yield 1-(4-methylphenyl)butan-1-one and 1-(2-methylphenyl)butan-1-one, where the carbonyl group is directly attached to the aromatic ring. To obtain the target molecule, this compound, a subsequent rearrangement or a different synthetic strategy would be necessary.
A more regioselective approach involves the reaction of an organometallic reagent derived from o-bromotoluene with a suitable electrophile. For instance, the Grignard reagent, o-tolylmagnesium bromide, could react with an appropriate four-carbon synth on containing a masked ketone functionality to afford the desired product after workup. The choice of electrophile is crucial to control the regioselectivity of the C-C bond formation.
| Reaction Type | Reactants | Catalyst/Reagent | Primary Product(s) | Regioselectivity |
| Friedel-Crafts Acylation | Toluene, Butanoyl chloride | AlCl₃ | 1-(4-methylphenyl)butan-1-one, 1-(2-methylphenyl)butan-1-one | Ortho/Para directing |
| Grignard Reaction | o-Tolylmagnesium bromide, Butyronitrile | - | This compound (after hydrolysis) | High for C-C bond at the 2-position of the butyl chain |
Application of Sonogashira-Hydration Strategy in Butanone Synthesis
A versatile and modern approach to the synthesis of aryl-substituted ketones, including butanones, involves a Sonogashira coupling reaction followed by a hydration step. The Sonogashira reaction is a powerful cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orgnih.gov This strategy offers a high degree of control over the final structure.
For the synthesis of this compound, this two-step process would involve:
Sonogashira Coupling: 2-Bromotoluene would be coupled with 1-butyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine). This reaction would yield 1-(2-methylphenyl)but-1-yne.
Hydration: The resulting internal alkyne is then hydrated. The hydration of a non-terminal alkyne can proceed under various conditions, often using acid catalysis (e.g., H₂SO₄) with a mercury salt (e.g., HgSO₄) or, more recently, with gold or other transition metal catalysts to avoid the use of toxic mercury. According to Markovnikov's rule, the addition of water across the triple bond will place the hydroxyl group on the more substituted carbon, which, upon tautomerization, yields the ketone. In the case of 1-(2-methylphenyl)but-1-yne, hydration will selectively form this compound.
This strategy has been successfully applied to the synthesis of a variety of 4-substituted-1-aryl-1-butanones. The mild reaction conditions of the Sonogashira coupling tolerate a wide range of functional groups, making it a highly adaptable method.
| Step | Reactants | Catalyst/Reagent | Intermediate/Product |
| 1. Sonogashira Coupling | 2-Bromotoluene, 1-Butyne | Pd(PPh₃)₄, CuI, Et₃N | 1-(2-Methylphenyl)but-1-yne |
| 2. Hydration | 1-(2-Methylphenyl)but-1-yne, H₂O | H₂SO₄, HgSO₄ (or Au catalyst) | This compound |
Transition Metal-Catalyzed Functionalization of Ketones
Transition metal-catalyzed reactions, particularly those involving palladium, have revolutionized the synthesis of α-aryl ketones. These methods allow for the direct formation of the α-aryl C-C bond on a pre-existing ketone scaffold.
Palladium-Catalyzed α-Arylation of Ketones
The palladium-catalyzed α-arylation of ketones is a powerful and widely used method for the synthesis of α-aryl carbonyl compounds. researchgate.net This reaction involves the coupling of a ketone enolate with an aryl halide or triflate.
The seminal work in this area was independently reported by the groups of Buchwald and Hartwig in 1997. nih.govnih.gov They demonstrated that palladium complexes could effectively catalyze the coupling of ketone enolates with aryl bromides. Early catalytic systems often utilized palladium sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) in combination with phosphine (B1218219) ligands.
The generally accepted catalytic cycle for the palladium-catalyzed α-arylation of ketones proceeds through the following key steps nih.gov:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.
Enolate Formation: A base deprotonates the ketone at the α-position to generate the corresponding enolate.
Transmetalation (or Reductive Elimination from a Palladate Complex): The enolate coordinates to the Pd(II)-aryl complex, followed by reductive elimination to form the α-aryl ketone and regenerate the Pd(0) catalyst. An alternative mechanistic pathway involves the formation of a palladium enolate, which then undergoes reductive elimination.
Over the years, the catalytic systems have evolved significantly. The development of more electron-rich and sterically hindered phosphine ligands and N-heterocyclic carbene (NHC) ligands has led to catalysts with higher activity and broader substrate scope, allowing for the use of less reactive aryl chlorides and the execution of reactions at lower catalyst loadings. researchgate.netst-andrews.ac.uk
| Catalytic Cycle Step | Description |
| Oxidative Addition | Pd(0) + Ar-X → Ar-Pd(II)-X |
| Enolate Formation | Ketone + Base → Enolate |
| Reductive Elimination | Ar-Pd(II)-Enolate → α-Aryl Ketone + Pd(0) |
The choice of ligand is critical for the success of the palladium-catalyzed α-arylation of ketones, influencing both the reactivity of the catalyst and, in asymmetric variants, the enantioselectivity of the product.
Influence on Reactivity: Sterically bulky and electron-rich ligands are generally preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle. organic-chemistry.org Biphenyl-based phosphine ligands, such as those developed by Buchwald, and bulky trialkylphosphines, favored by Hartwig, have proven to be highly effective. organic-chemistry.org The steric bulk of the ligand can also influence the regioselectivity of the arylation in unsymmetrical ketones. For instance, in the arylation of 2-methyl-3-pentanone, the use of bulky phosphine ligands directs the arylation to the less hindered methylene (B1212753) position. organic-chemistry.org
Influence on Enantioselectivity: The development of enantioselective α-arylation reactions has been a major focus, aiming to produce chiral α-aryl ketones with high enantiomeric excess (ee). This is achieved by employing chiral, non-racemic ligands that create a chiral environment around the palladium center.
A variety of chiral phosphine ligands have been successfully employed in asymmetric α-arylation. Axially chiral biaryl phosphines, such as BINAP and its derivatives, have been widely used. The dihedral angle of the biaryl backbone has been shown to be a critical factor in determining the enantioselectivity. berkeley.eduacs.org Ligands with smaller dihedral angles often lead to higher enantioselectivities. berkeley.eduacs.org Other classes of successful chiral ligands include ferrocene-based phosphines and P-chiral phosphines. mdpi.com
The development of enantioselective α-arylation of acyclic ketones has been more challenging due to the potential for racemization of the product under the basic reaction conditions. However, the use of pre-formed silyl enol ethers or tin enolates as nucleophiles can circumvent the need for strong bases, thereby preserving the stereochemical integrity of the product. nih.gov
| Ligand Type | Key Features | Influence on Reaction |
| Bulky Monophosphines (e.g., P(t-Bu)₃) | High steric bulk, electron-rich | High catalytic activity, promotes reductive elimination |
| Biphenyl-based Phosphines (Buchwald ligands) | Sterically demanding, electron-rich | Broad substrate scope, high efficiency |
| Chiral Biaryl Phosphines (e.g., BINAP) | Axial chirality | Induces enantioselectivity in asymmetric reactions |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | High thermal stability, effective for challenging substrates |
Utilization of Aryl Halides and Triflates as Electrophilic Partners
Aryl halides and triflates are common electrophiles in α-arylation reactions. While aryl bromides have been traditionally used, aryl chlorides are often more readily available and cost-effective. nih.gov Nickel-catalyzed systems have demonstrated high enantioselectivity with a range of aryl and heteroaryl chlorides. acs.orgnih.gov Interestingly, in some nickel-catalyzed reactions, chloroarenes have shown better rates and enantioselectivities compared to bromoarenes, which is contrary to typical reactivity patterns. nih.gov
Aryl triflates have also emerged as valuable electrophilic partners, particularly in palladium-catalyzed reactions, significantly broadening the scope of highly enantioselective arylations. acs.org The choice between palladium and nickel catalysts can depend on the electronic nature of the aryl triflate, with nickel being more suitable for electron-poor systems and palladium for electron-neutral or electron-rich ones. acs.org The conversion of aryl triflates to aryl halides can also be achieved using palladium catalysis, offering further synthetic flexibility. mit.edu The selection of the appropriate aryl halide or triflate is crucial for optimizing reaction efficiency and is influenced by factors such as catalyst system and substrate reactivity. organic-chemistry.orgacs.orgacs.org
Nickel-Catalyzed Asymmetric α-Arylation of Ketones
Nickel catalysis has become a prominent tool for the asymmetric α-arylation of ketones, offering a powerful alternative to palladium-based systems. nih.gov These reactions can construct aryl-substituted quaternary all-carbon stereocenters with high enantioselectivity. chinesechemsoc.org One of the key advantages of nickel catalysts is their ability to effectively activate more challenging and abundant electrophiles like aryl chlorides. nih.gov
The combination of Ni(COD)₂ with chiral ligands such as (R)-BINAP for α-arylation and (R)-DIFLOURPHOS for α-heteroarylation has proven successful for a variety of cyclic ketones, achieving enantioselectivities up to 99%. nih.gov Furthermore, nickel catalysts have been employed in the enantioselective C(sp³)–H arylation of ketones with aryl ethers, demonstrating the versatility of nickel in activating different types of electrophiles. chinesechemsoc.org The development of novel nickel-based catalytic systems continues to expand the scope and applicability of asymmetric α-arylation, including reactions that can proceed at room temperature. nih.gov
Ketone Synthesis via Cross-Electrophile Coupling
Cross-electrophile coupling represents a modern approach to ketone synthesis that avoids the use of organometallic reagents by coupling two different electrophiles. nih.govacs.org This strategy is particularly valuable for synthesizing ketones that are difficult to access through traditional methods. nih.gov A notable example is the nickel-catalyzed coupling of two distinct carboxylic acid esters, such as N-hydroxyphthalimide esters and S-2-pyridyl thioesters, to form aryl-alkyl and dialkyl ketones in high yields. nih.gov
This methodology has been successfully applied to the synthesis of complex molecules, including hindered tertiary-tertiary ketones and ketones with α-heteroatoms. nih.gov The reaction conditions often involve a nickel catalyst with an electron-poor bipyridine or terpyridine ligand and a reducing agent. nih.gov The scope of cross-electrophile coupling has been extended to include the synthesis of α,β-unsaturated ketones from acrylic acids and alkyl bromides, a transformation that can be challenging using conventional olefination techniques. nih.gov Photoredox-assisted reductive acyl cross-coupling further expands the utility of this method, enabling the synthesis of a wide variety of ketones from different ester precursors. thieme-connect.com
Carbon–Hydrogen (C–H) Functionalization Approaches to Ketones
Direct C–H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, including ketones. These methods avoid the pre-functionalization of starting materials, leading to more efficient synthetic routes.
Radical α-C(sp³)–H Functionalization of Ketones
The direct functionalization of the α-C(sp³)–H bond of ketones through radical intermediates is a sustainable and powerful approach for constructing complex chemical scaffolds. rsc.org This strategy utilizes structurally simple ketones as sources of α-keto radicals, which can then react with a variety of partners, including alkenes, alkynes, and imides. rsc.org The initiation of these radical reactions can be achieved through various methods, with an emphasis on developing environmentally benign systems. rsc.org
This approach has been applied to the synthesis of biologically active molecules and drug molecules, showcasing its practical utility. rsc.org The radical-relay concept, where a hydrogen-atom transfer (HAT) reagent generates a diffusible radical that is then functionalized, has significantly expanded the scope of intermolecular C(sp³)–H functionalization and cross-coupling reactions. nih.gov
Transition-Metal-Free C–H Functionalization Strategies in Ketone Synthesis
While transition metals are widely used in C–H functionalization, the development of metal-free alternatives is highly desirable to avoid issues of cost and toxicity. A notable transition-metal-free method for ketone synthesis involves the C–H functionalization of aldehydes with boronic acids. ucm.esnih.gov This reaction employs nitrosobenzene (B162901) to simultaneously activate the boronic acid as a boronate and the aldehyde C–H bond as an iminium species. ucm.esnih.gov This dual activation facilitates a key C–C bond-forming step through an intramolecular migration from boron to carbon, yielding the desired ketone. ucm.esnih.gov
This one-pot procedure is operationally straightforward, scalable, and proceeds under mild conditions, making it a practical alternative to traditional ketone syntheses. ucm.esnih.gov The development of such transition-metal-free strategies represents a significant advancement in sustainable organic synthesis. ucm.esnih.gov
Ketone as a Directing Group in Directed C–H Functionalization
The functionalization of otherwise inert C-H bonds has emerged as a powerful tool in organic synthesis, offering an atom- and step-economical approach to complex molecules. researchgate.net The ketone moiety is a versatile and readily available functional group that can act as an effective directing group to control the site-selectivity of C-H activation. researchgate.net This strategy has been successfully employed in the ortho-alkylation and arylation of aromatic ketones, providing a direct route to substituted derivatives that could be precursors or analogues of this compound.
Transition metal catalysts, particularly those based on ruthenium and palladium, have been instrumental in advancing ketone-directed C-H functionalization. researchgate.net In a seminal work, Murai and co-workers demonstrated the ruthenium-catalyzed ortho-alkylation of aromatic ketones with olefins. nih.gov This reaction proceeds via a chelation-assisted C-H bond activation at the ortho-position of the aromatic ring, followed by the insertion of the olefin and subsequent reductive elimination to afford the alkylated product. nih.gov
Palladium-catalyzed C-H arylation reactions have also been developed, utilizing the ketone as a directing group. These methods often employ a transient directing group strategy, where an amino acid or a related molecule reversibly forms an imine with the ketone. nih.govacs.orgnih.govacs.org This in situ-formed directing group then facilitates the palladium-catalyzed arylation at the β- or γ-C(sp³)–H bonds of aliphatic ketones or at the ortho-C-H bond of aryl ketones. nih.govacs.orgnih.govacs.org
While direct synthesis of this compound using this method is not explicitly detailed in the reviewed literature, the established methodologies for ortho-functionalization of aryl ketones provide a clear blueprint for its potential synthesis. For instance, the reaction of a propiophenone derivative with an appropriate methylating or ethylating agent under ruthenium catalysis could be envisioned.
Table 1: Examples of Ketone-Directed C-H Functionalization
| Catalyst System | Ketone Substrate | Coupling Partner | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| RuH₂(CO)(PPh₃)₃ | Acetophenone | Ethylene | 1-(2-Ethylphenyl)ethan-1-one | 92 | nih.gov |
| Ru(H)₂(CO)(PPh₃)₃ | 1-Naphthyl methyl ketone | Triethoxyvinylsilane | 1-(8-((E)-2-(Triethoxysilyl)vinyl)naphthalen-1-yl)ethan-1-one | 98 | nih.gov |
| Pd(OAc)₂ / Glycine | 2-Hexanone | 1-Iodo-4-nitrobenzene | 5-Nitro-2-(2-oxohexyl)iodobenzene | 65 | nih.govacs.org |
| Pd(OAc)₂ / 3-Amino-N-isopropylpropionamide | Cyclopentanone | 1-Iodo-4-methylbenzene | 2-(p-Tolyl)cyclopentan-1-one | 78 | acs.org |
Diverse Synthetic Transformations Leading to Butanone Frameworks
Beyond C-H functionalization, several other modern synthetic methods offer access to butanone frameworks, including electrochemical synthesis, ring-opening of cyclopropanols, and isomerization of epoxides. These transformations provide alternative and often complementary routes to compounds like this compound.
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and catalysts. rsc.org The α-arylation of ketones to produce structures analogous to this compound can be effectively achieved through electrochemical means. rsc.org
One such approach involves the reaction of enol acetates with aryl diazonium salts. rsc.org In this process, the enol acetate, derived from the corresponding ketone, acts as the nucleophile, while the aryl diazonium salt serves as the aryl source. The reaction is carried out in an electrochemical cell, where the reduction of the diazonium salt at the cathode generates a highly reactive aryl radical. This radical then adds to the enol acetate, leading to the α-arylated ketone after rearomatization and loss of the acetyl group. This method has been shown to have a broad substrate scope with respect to both the enol acetate and the aryl diazonium salt. rsc.org
Another electrochemical strategy for α-arylation involves the reductive coupling of α-chloro ketones with aryl halides. mdma.ch This reaction is typically catalyzed by a nickel complex and employs a sacrificial anode (e.g., aluminum or zinc). The in situ electrochemically generated Ni(0) complex undergoes oxidative addition to the aryl halide, forming an arylnickel species. This species then reacts with the α-chloro ketone to afford the desired α-arylated product. mdma.ch This one-step process provides a valuable alternative to multi-step classical methods. mdma.ch
Table 2: Electrochemical α-Arylation of Ketone Derivatives
| Ketone Precursor | Aryl Source | Catalyst/Mediator | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-(But-1-en-2-yl) acetate | 4-Nitrobenzenediazonium tetrafluoroborate | Graphite electrode | 1-(4-Nitrophenyl)butan-2-one | 75 | rsc.org |
| 1-(But-1-en-2-yl) acetate | 2-Methylbenzenediazonium tetrafluoroborate | Graphite electrode | 1-(o-Tolyl)butan-2-one | 68 | rsc.org |
| 1-Chlorobutan-2-one | 1-Bromo-2-methylbenzene | NiBr₂(bpy) / Al anode | 1-(o-Tolyl)butan-2-one | 60 | mdma.ch |
| 1-Chloro-3,3-dimethylbutan-2-one | 1-Bromonaphthalene | NiBr₂(bpy) / Zn anode | 3,3-Dimethyl-1-(naphthalen-1-yl)butan-2-one | 85 | mdma.ch |
Functionalization through Ring Opening of Cyclopropanols to Generate β-Functionalized Ketones
Cyclopropanols are versatile synthetic intermediates that can undergo ring-opening reactions to generate β-functionalized ketones. rsc.org This strategy provides a unique approach to the butanone framework, where the three-membered ring serves as a masked homoenolate equivalent. rsc.org The ring-opening is typically initiated by a single-electron transfer (SET) process, leading to a β-keto radical that can be trapped by various reagents.
An enantioselective β-arylation of cyclopropanols has been developed using a dual photoredox and nickel catalysis system. rsc.org In this reaction, a photocatalyst absorbs visible light and promotes the single-electron oxidation of the cyclopropanol, leading to its ring-opening and the formation of a β-keto radical. This radical is then intercepted by a Ni(I) species, generated in a parallel catalytic cycle, which has undergone oxidative addition to an aryl bromide. Reductive elimination from the resulting Ni(III) intermediate furnishes the chiral β-aryl ketone and regenerates the Ni(I) catalyst. rsc.org This method allows for the asymmetric synthesis of β-aryl ketones with good yields and enantioselectivities. rsc.org
While this approach introduces the aryl group at the β-position relative to the carbonyl, it represents a valuable method for constructing functionalized butanone frameworks that could be further elaborated to access analogues of this compound.
Table 3: Asymmetric β-Arylation of Cyclopropanols
| Cyclopropanol Substrate | Aryl Bromide | Catalyst System | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Phenylcyclopropan-1-ol | 1-Bromo-4-methoxybenzene | Ir(ppy)₂(dtbbpy)PF₆ / NiBr₂·diglyme / Chiral Ligand | 4-(4-Methoxyphenyl)-4-phenylbutan-2-one | 83 | 90 | rsc.org |
| 1-Methylcyclopropan-1-ol | 1-Bromo-2-methylbenzene | Ir(ppy)₂(dtbbpy)PF₆ / NiBr₂·diglyme / Chiral Ligand | 4-(o-Tolyl)pentan-2-one | 75 | 88 | rsc.org |
| 1-Ethylcyclopropan-1-ol | 1-Bromo-3-fluorobenzene | Ir(ppy)₂(dtbbpy)PF₆ / NiBr₂·diglyme / Chiral Ligand | 1-(3-Fluorophenyl)pentan-3-one | 72 | 85 | rsc.org |
Isomerization Reactions of Aryl-Substituted Epoxides to Ketones
The isomerization of epoxides to carbonyl compounds is a well-established and atom-economical transformation. mdma.ch For the synthesis of this compound, the rearrangement of a suitably substituted aryl epoxide presents a highly convergent and regioselective approach. mdma.ch This reaction can be catalyzed by various transition metals or Lewis acids.
Palladium-catalyzed isomerization of aryl-substituted epoxides has been shown to proceed with high regioselectivity, favoring the formation of the ketone resulting from the cleavage of the benzylic C-O bond. mdma.ch This selectivity is crucial for the synthesis of the target compound from a precursor like 2-methyl-2-(2-methylphenyl)oxirane. The reaction is typically carried out using a palladium(II) acetate and a phosphine ligand, such as tri-n-butylphosphine, in a suitable solvent like tert-butyl alcohol. mdma.ch These mild conditions often lead to nearly quantitative yields of the desired ketone. mdma.ch
Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are also effective catalysts for the Meinwald rearrangement of epoxides to ketones. The Lewis acid coordinates to the epoxide oxygen, facilitating ring-opening to form a carbocation intermediate. A subsequent 1,2-hydride or alkyl shift then leads to the formation of the carbonyl compound. The regioselectivity of the Lewis acid-catalyzed rearrangement can be influenced by the electronic and steric properties of the substituents on the epoxide ring.
DABCO (1,4-diazabicyclo[2.2.2]octane) has also been reported as a nucleophilic organic base that can mediate the Meinwald rearrangement of terminal epoxides to methyl ketones in a chemospecific manner, avoiding the use of metals and acids. organic-chemistry.orgresearchgate.net
Table 4: Isomerization of Aryl-Substituted Epoxides to Ketones
| Epoxide Substrate | Catalyst/Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Methyl-2-(naphthalen-2-yl)oxirane | Pd(OAc)₂ / P(n-Bu)₃ | 1-(Naphthalen-2-yl)propan-2-one | 95 | mdma.ch |
| 2,2-Dimethyl-3-phenyloxirane | Pd(OAc)₂ / PPh₃ | 3-Phenylbutan-2-one | 92 | mdma.ch |
| (2-Methyl-3-phenyloxiran-2-yl)methanol | BF₃·OEt₂ | 1-Hydroxy-3-phenylbutan-2-one | 85 | core.ac.uk |
| 2-(4-Chlorophenyl)-2-methyloxirane | DABCO | 1-(4-Chlorophenyl)propan-2-one | 91 | organic-chemistry.orgresearchgate.net |
In Depth Mechanistic Investigations and Reaction Dynamics
Elucidation of Catalytic Cycles in Transition Metal-Mediated Ketone Functionalization
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of complex molecular architectures from simpler precursors. nih.gov Ketones, valued for their prevalence and versatile reactivity, are excellent substrates for such transformations. nih.gov The functionalization of ketones like 1-(2-Methylphenyl)butan-2-one often involves the activation of C-H bonds, a process that has seen significant growth and is indispensable in synthetic chemistry. nih.gov
The catalytic cycle in many transition metal-mediated cross-coupling reactions, which are fundamental to ketone functionalization, is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. acs.orglibretexts.org This sequence facilitates the formation of new bonds, typically carbon-carbon or carbon-heteroatom bonds, at a metal center. acs.org
Oxidative Addition : This is the initial step where the metal catalyst's oxidation state and coordination number increase. libretexts.orgwikipedia.org A low-valent metal center, for instance, Pd(0) or Ru(0), inserts into a substrate bond, such as a C-X (where X is a halide) or a C-H bond. acs.orgrsc.org This process is favored for metals that are basic or easily oxidized. wikipedia.org For the functionalization of an aromatic ketone, this could involve the oxidative addition of an aryl halide to the metal center, or in more advanced systems, the direct activation of a C-H bond. rsc.org
Transmetalation : Following oxidative addition, the transmetalation step involves the transfer of an organic group from a main-group organometallic reagent (e.g., involving boron, zinc, or tin) to the transition metal catalyst. libretexts.orgrsc.org This step exchanges one organic ligand on the metal center for another, bringing the two coupling partners together in the metal's coordination sphere. rsc.org For example, in a ruthenium-catalyzed ortho-arylation of a ketone, an aryl group from an arylboronate would be transferred to the ruthenium center. rsc.org
Reductive Elimination : This is the final, product-forming step of the catalytic cycle. wikipedia.org The two organic ligands previously brought together on the metal center couple and are expelled as the final product. acs.org This process is the reverse of oxidative addition; the metal's oxidation state and coordination number decrease, regenerating the active catalyst to re-enter the cycle. libretexts.orgwikipedia.org For reductive elimination to occur, the two groups must be adjacent (cis) in the metal's coordination sphere. libretexts.org
This catalytic cycle is central to numerous named reactions, including the Suzuki, Negishi, and Sonogashira couplings. wikipedia.org
Table 1: Key Steps in a Generic Pd-Catalyzed Cross-Coupling Cycle
| Step | Description | Change in Metal Center |
|---|---|---|
| Oxidative Addition | A low-valent metal complex reacts with a substrate (e.g., R-X), breaking the R-X bond and forming new metal-R and metal-X bonds. | Oxidation state increases by 2; Coordination number increases by 2. |
| Transmetalation | An organometallic reagent (R'-M) reacts with the metal complex, transferring the R' group to the metal and forming a new metal-R' bond. | Ligands are exchanged, but the formal oxidation state is unchanged. |
| Reductive Elimination | The two organic ligands (R and R') couple to form a new R-R' bond and are released from the metal complex, regenerating the catalyst. | Oxidation state decreases by 2; Coordination number decreases by 2. |
The regioselectivity of ketone functionalization, particularly at the α-position, is intrinsically linked to the formation of an enolate or enol intermediate. rsc.org Deprotonation at the α-carbon is a critical step that generates the nucleophilic enolate required for subsequent reactions. jackwestin.com The choice of which α-proton is removed dictates the site of functionalization.
In complex catalytic systems, specific mechanisms such as a "proton shuttle" can play a decisive role. A proton shuttle involves a species (which can be a ligand, a solvent molecule, or an additive) that facilitates the transfer of a proton from one site to another. nih.gov In the context of ketone functionalization, a basic site on a chiral ligand could selectively abstract a specific α-proton. This intermediate can then transfer the proton to another part of the substrate or catalyst, guiding the reaction's regioselectivity. Theoretical studies on enzymes like saccharopine dehydrogenase have demonstrated how specific amino acid residues can act as proton transfer stations, participating in multiple proton transfer events throughout a catalytic cycle. nih.gov This bio-inspired concept is increasingly relevant in understanding and designing highly selective synthetic catalysts.
Ligands are crucial components of transition metal catalysts, profoundly influencing their reactivity, stability, and selectivity. nih.gov The electronic and steric properties of a ligand can dictate the entire course of a catalytic cycle and are paramount for achieving high enantioselectivity in asymmetric reactions. wikipedia.org
Impact on Mechanism : Ligands can affect the rates of oxidative addition and reductive elimination. Electron-rich ligands, for instance, can promote oxidative addition. nih.gov Steric hindrance from bulky ligands can favor reductive elimination and prevent catalyst decomposition. nih.gov In some cases, the ligand is not just a spectator but an active participant, for example, by acting as an X-type (anionic) ligand that accelerates C-H activation. nih.gov
Enantiocontrol : In asymmetric catalysis, chiral ligands create a chiral environment around the metal center. This chiral pocket differentiates between enantiotopic faces of a prochiral substrate or between the two enantiomers of a racemic substrate. wikipedia.org The precise architecture of the ligand—its bite angle, steric profile, and electronic properties—is key to effective stereochemical communication. For example, in the cobalt-catalyzed hydroacylation of dienes, small changes in the alkyl substitution pattern of the phosphine (B1218219) ligands were found to have a dramatic effect on reaction efficiency and selectivity. nih.gov Similarly, the development of chiral ligands like BINAP has been instrumental in the success of enantioselective hydrogenations of ketones. wikipedia.org
Table 2: Illustrative Effect of Ligand Modification on Catalytic Performance
| Ligand Type | General Property | Potential Effect on Reaction |
|---|---|---|
| Bulky, Electron-Rich Phosphines | Increase electron density on the metal; create steric hindrance. | Can promote oxidative addition; may improve enantioselectivity by creating a more defined chiral pocket. nih.gov |
| Bidentate Ligands (e.g., BINAP, Ph-BPE) | Form a rigid chelate ring with a specific bite angle. | Restricts conformational flexibility, leading to higher enantioselectivity. nih.govwikipedia.org |
| Anionic X-type Ligands (e.g., 2-pyridone) | Can displace other ligands like acetate to form a more reactive catalytic species. | Can significantly accelerate C-H activation steps. nih.gov |
Exploration of Organocatalytic Kinetic Resolution Mechanisms for α-Functionalized Ketones
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. researchgate.net A significant challenge in this field has been the development of general and efficient catalytic kinetic resolution (KR) protocols for α-functionalized ketones. acs.orgacs.org Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst.
A highly successful approach to the kinetic resolution of α-functionalized ketones involves an organocatalyzed asymmetric cascade annulation. acs.orgcas.cn This strategy allows for the resolution of a wide array of ketone types—including α-methylated, α-benzylated, and α-allylated ketones—using a single catalytic system, which is a significant advantage over methods that require frequent changes in reaction conditions. cas.cnfigshare.com
In this process, the racemic α-functionalized ketone is subjected to a cascade reaction, typically a Michael-aldol sequence, in the presence of a chiral organocatalyst (such as a diarylprolinol ether) and another reactant. acs.org One enantiomer of the ketone reacts much faster in the cascade sequence, leading to its consumption and the formation of a new cyclic product. The other, slower-reacting enantiomer remains unreacted and can be recovered with high enantiomeric purity. acs.org This method has achieved exceptionally high selectivity factors (s), a measure of the relative rate of reaction of the two enantiomers, with values reported to be well over 100 in many cases. acs.org
The key to the success of the cascade annulation for kinetic resolution lies in its unique "two-key-step resolution mode". cas.cnfigshare.com This mechanism differs fundamentally from conventional one-step resolution techniques.
Reversible Michael Addition : The process begins with the introduction of a nucleophilic unit to the racemic α-functionalized ketone. This is followed by an intermolecular Michael addition to an acceptor molecule (e.g., an α,β-unsaturated aldehyde). Crucially, this initial Michael reaction is reversible. cas.cnfigshare.com The reversibility allows the unreacted ketone, which becomes enriched in one enantiomer as the reaction progresses, to be released back into the reaction mixture. cas.cn
Irreversible Aldol Cyclization : The Michael adduct then undergoes a subsequent intramolecular aldol reaction. acs.org This aldol step is the enantiomer-discriminating step and is effectively irreversible. cas.cn The chiral organocatalyst ensures that the aldol cyclization proceeds much more rapidly for the Michael adduct derived from one enantiomer of the starting ketone than the other.
Therefore, the actual kinetic resolution does not occur in the first bond-forming step but in the second, cyclizing aldol step. cas.cn The reversibility of the initial Michael addition is critical, as it provides a pathway to recover the enantioenriched, unreacted ketone. figshare.com This innovative mechanistic pathway provides a powerful solution to the long-standing challenge of the kinetic resolution of acyclic α-functionalized ketones. acs.org
Radical Reaction Mechanisms in α-Ketone C(sp3)–H Functionalization
The functionalization of C(sp3)–H bonds in ketones, particularly at the α-position, is a powerful tool in organic synthesis. This transformation often proceeds through radical-mediated pathways, which offer a distinct reactivity pattern compared to traditional ionic reactions.
In the context of this compound, the presence of multiple C(sp3)–H bonds allows for the formation of various radical intermediates. The general mechanism for the radical-mediated α-C(sp3)–H functionalization of ketones involves three key stages: initiation, propagation, and termination.
Initiation: This step involves the generation of radical species from a radical initiator. Common initiators include peroxides (e.g., dibenzoyl peroxide) or azo compounds (e.g., azobisisobutyronitrile, AIBN), which decompose upon heating or irradiation to form radicals. These primary radicals then abstract a hydrogen atom from the ketone.
Propagation: Once a radical is formed on the ketone, it can undergo a variety of reactions. In the case of α-C(sp3)–H functionalization, the most common pathway involves the abstraction of a hydrogen atom from the carbon adjacent to the carbonyl group. This is due to the resonance stabilization of the resulting α-keto radical. For this compound, hydrogen abstraction can occur at the C1 (benzylic) or C3 position. The stability of the resulting radical plays a crucial role in determining the regioselectivity of the reaction.
The generated α-keto radical can then react with a suitable radical acceptor or trapping agent, leading to the formation of a new C-C or C-heteroatom bond. This step propagates the radical chain by generating a new radical species that can continue the cycle.
Termination: The radical chain reaction is terminated when two radical species combine to form a non-radical product.
Recent advancements in photoredox catalysis have provided milder and more selective methods for the generation of α-keto radicals. These methods often utilize a photosensitizer that, upon irradiation with visible light, can initiate single-electron transfer (SET) processes to generate the desired radical intermediates.
Theoretical Predictions of Reaction Kinetics and Pathway Preferences
Computational chemistry provides a powerful lens through which to examine the intricate details of reaction mechanisms, kinetics, and pathway preferences that are often challenging to probe experimentally. For this compound, theoretical predictions can elucidate the factors governing the selectivity and efficiency of its C(sp3)–H functionalization.
Reaction Kinetics: The rates of chemical reactions are fundamentally governed by the activation energy (the energy barrier that must be overcome for the reaction to occur). Theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, can be employed to model the potential energy surface of a reaction and determine the structures and energies of reactants, transition states, and products.
For the radical C(sp3)–H functionalization of this compound, computational studies can predict the activation barriers for hydrogen abstraction from the different C(sp3) positions. It is generally anticipated that the benzylic C-H bond at the C1 position would have a lower bond dissociation energy (BDE) compared to the C-H bonds at the C3 position, making it more susceptible to hydrogen abstraction. Theoretical calculations can quantify this difference and provide predicted rate constants for each abstraction pathway.
Pathway Preferences: In addition to reaction rates, theoretical calculations can predict the preferred reaction pathways. For instance, once the α-keto radical is formed, it may undergo competing reactions. Computational modeling can help to determine the relative energy barriers for these competing pathways, thereby predicting the major product(s) of the reaction.
Factors such as steric hindrance, electronic effects, and the stability of intermediates and products all influence pathway preferences. In this compound, the presence of the ortho-methyl group on the phenyl ring can introduce steric effects that may influence the approach of reagents and the stability of certain transition states, thereby affecting the regioselectivity of the functionalization.
While specific theoretical studies on this compound are not extensively available in the public domain, studies on analogous aryl ketones provide valuable insights. For example, computational investigations into the α-arylation of ketones have detailed the reaction energy profiles and the influence of ligands and substrates on stereoselectivity. nih.gov These studies highlight the importance of considering the entire reaction mechanism, including all intermediates and transition states, to accurately predict reaction outcomes.
Below is a hypothetical data table illustrating the type of information that could be obtained from a detailed computational study on the radical hydrogen abstraction from this compound.
| Position of H Abstraction | Bond Dissociation Energy (kcal/mol) | Activation Energy (kcal/mol) | Predicted Relative Rate at 298 K |
| C1 (benzylic) | 85.2 | 8.5 | 100 |
| C3 (secondary) | 95.1 | 12.1 | 1.2 |
| C4 (primary) | 98.3 | 14.5 | 0.03 |
Note: The data in this table is illustrative and based on general principles of radical chemistry. Actual values would require specific computational studies.
Such theoretical data, when combined with experimental results, provides a comprehensive understanding of the reaction dynamics and allows for the rational design of more efficient and selective synthetic methodologies.
Advanced Spectroscopic and Analytical Methodologies for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms, allowing for unambiguous assignment of the compound's regiochemistry and aiding in stereochemical analysis.
For 1-(2-methylphenyl)butan-2-one, the ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment. The aromatic region would display complex multiplets for the four protons on the disubstituted benzene (B151609) ring. The aliphatic region would contain signals for the methyl group on the phenyl ring, the benzylic methylene (B1212753) protons, and the protons of the ethyl group attached to the carbonyl.
Similarly, the ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon around 200-210 ppm, along with distinct signals for the aromatic and aliphatic carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to confirm the connectivity between protons and carbons, solidifying the regiochemical assignment of the methyl group at the C2 position of the phenyl ring.
To determine enantiomeric purity, chiral derivatizing agents or chiral solvating agents can be used. These agents interact with the enantiomers of this compound to form diastereomeric complexes, which can often be distinguished by NMR, allowing for the quantification of each enantiomer. wordpress.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.
| ¹H NMR | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Protons | Aromatic H | 7.10 - 7.30 | Multiplet | 4H |
| Ar-CH ₂-CO | ~3.70 | Singlet | 2H | |
| Ar-CH ₃ | ~2.30 | Singlet | 3H | |
| CO-CH ₂-CH₃ | ~2.45 | Quartet | 2H | |
| CO-CH₂-CH ₃ | ~1.05 | Triplet | 3H | |
| ¹³C NMR | Assignment | Predicted Chemical Shift (δ, ppm) | ||
| Carbon | C =O | ~210 | ||
| Aromatic C -CH₃ | ~137 | |||
| Aromatic C -CH₂ | ~135 | |||
| Aromatic C -H | 126 - 131 | |||
| Ar-C H₂-CO | ~50 | |||
| Ar-C H₃ | ~19 | |||
| CO-C H₂-CH₃ | ~35 | |||
| CO-CH₂-C H₃ | ~8 |
X-ray Crystallography for Precise Solid-State Structure Elucidation
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles, which dictate the molecule's conformation.
A literature search did not yield a reported crystal structure specifically for this compound. However, if a suitable single crystal were obtained, this analysis would provide invaluable data. The resulting crystallographic information would confirm the connectivity and regiochemistry and, if a single enantiomer crystallizes, its absolute stereochemistry could be determined. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as van der Waals forces or C-H···π interactions, that govern the solid-state architecture.
For illustrative purposes, the table below presents typical crystallographic data obtained for a structurally related C₁₁H₁₄OS compound. nih.gov
Table 2: Representative Crystal Data Parameters from an X-ray Diffraction Analysis Data shown for a related compound, 4-[(4-Methylphenyl)sulfanyl]butan-2-one, for illustrative purposes. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₁H₁₄OS |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.2703 (11) |
| b (Å) | 7.3226 (7) |
| c (Å) | 11.7615 (11) |
| α (°) | 88.232 (8) |
| β (°) | 79.343 (10) |
| γ (°) | 61.350 (13) |
| Volume (ų) | 538.80 (13) |
| Z (molecules/unit cell) | 2 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Conformation and Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and its vibrational modes. These two techniques are complementary and offer a comprehensive vibrational profile.
The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration. docbrown.infoechemi.com This peak is typically observed in the range of 1700-1725 cm⁻¹. docbrown.info Other significant bands include C-H stretching vibrations for the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic parts of the molecule (typically below 3000 cm⁻¹). The region from approximately 1500 to 400 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions unique to the molecule, arising from various bending and stretching vibrations that are useful for confirming its identity. docbrown.info
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 2980 - 2850 | Aliphatic C-H Stretch | Medium-Strong |
| 1725 - 1705 | Ketone C=O Stretch | Strong |
| 1610 - 1580 | Aromatic C=C Stretch | Medium |
| 1470 - 1430 | Aromatic C=C Stretch / CH₂ Bend | Medium |
| 1400 - 1350 | CH₃ Bend | Medium |
Chromatographic Techniques for Separation and Enantiomeric Excess Determination (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. heraldopenaccess.us For chiral compounds like this compound, which possesses a stereocenter at the carbon adjacent to the carbonyl group, chiral HPLC is the method of choice for separating the two enantiomers (R and S forms) and determining the enantiomeric excess (ee). uma.es
The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with each enantiomer, causing them to travel through the column at different rates. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for resolving a broad range of chiral compounds. csfarmacie.czirb.hr A suitable mobile phase, often a mixture of solvents like n-hexane and an alcohol (e.g., 2-propanol) in normal-phase mode, is selected to optimize the separation. irb.hr Detection is commonly performed using a UV detector.
The enantiomeric excess is a measure of the purity of a chiral sample and is calculated from the relative peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100.
Table 4: Representative HPLC Data for Chiral Separation Hypothetical data illustrating the output of a chiral HPLC analysis for enantiomeric excess determination.
| Parameter | Enantiomer 1 (e.g., R) | Enantiomer 2 (e.g., S) |
| Retention Time (tᵣ, min) | 8.54 | 10.21 |
| Peak Area | 95000 | 5000 |
| Calculated Results | ||
| Resolution (Rₛ) | 2.15 | |
| Enantiomeric Excess (ee) | 90% |
Derivatization and Synthetic Utility of 1 2 Methylphenyl Butan 2 One in Organic Synthesis
Utility as a Synthon for Complex Carbon Framework Construction
1-(2-Methylphenyl)butan-2-one can serve as a foundational building block for the synthesis of a diverse array of organic molecules. The presence of alpha-protons on both sides of the carbonyl group allows for enolate formation and subsequent reactions to build intricate carbon skeletons.
Divinyl ketones are valuable intermediates in organic synthesis, notably as precursors in Nazarov cyclization reactions to form cyclopentenones. The synthesis of substituted divinyl ketones from a ketone like this compound would typically involve a sequence of reactions, such as sequential aldol-type condensations with two different aldehydes.
The general strategy would involve the deprotonation of the ketone at one of the α-carbons to form an enolate, which then reacts with an aldehyde. Subsequent dehydration would yield an α,β-unsaturated ketone. This product could then be deprotonated at the other α-carbon to react with a second aldehyde, followed by dehydration, to furnish the divinyl ketone. The regioselectivity of the initial deprotonation can be controlled by the choice of base and reaction conditions.
Table 1: Potential Synthesis of a Divinyl Ketone from this compound
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | This compound, Aldehyde 1 (R¹CHO) | Base (e.g., LDA), then acid workup | α,β-Unsaturated Ketone |
This table represents a generalized synthetic route.
The dicarbonyl-like reactivity of ketones makes them suitable precursors for the synthesis of various heterocyclic systems.
Pyrazoles: Pyrazoles can be synthesized through the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. While this compound is not a dicarbonyl compound itself, it can be converted into one. For instance, Claisen condensation with an ester would introduce a second carbonyl group, making it a suitable precursor for reaction with hydrazine to form a substituted pyrazole.
Carbacephams and Dihydropyranones: The synthesis of these heterocycles from this compound would likely involve more complex, multi-step synthetic sequences. For instance, the formation of a dihydropyranone could potentially be achieved through a Prins-type reaction or a Michael addition followed by intramolecular cyclization, though specific methodologies starting from this ketone are not readily found in the literature.
The benzylic position in this compound is prochiral. Asymmetric synthesis methodologies can be employed to introduce a stereocenter at this position. One common approach is the asymmetric reduction of the carbonyl group to a hydroxyl group, which can then direct subsequent stereoselective reactions or be used in stereospecific cross-coupling reactions. nih.gov Enantioselective alkylation or arylation at the benzylic carbon via its enolate, using a chiral catalyst or auxiliary, would be another powerful strategy to install a chiral benzylic stereocenter. nih.gov
Table 2: General Strategies for Chiral Benzylic Stereocenter Generation
| Strategy | Description | Potential Outcome |
|---|---|---|
| Asymmetric Reduction | Enantioselective reduction of the ketone to a chiral alcohol. | (R)- or (S)-1-(2-Methylphenyl)butan-2-ol |
Ketones are versatile building blocks for creating more complex and functionalized molecules. rsc.orgresearchgate.net The α-protons of this compound are acidic and can be removed to form an enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as aldol additions and condensations, alkylations, and Michael additions, to introduce a wide range of functional groups and build more elaborate ketone structures. nih.gov
Synthetic Transformations of the Ketone Moiety and Aromatic Ring
The carbonyl group and the aromatic ring of this compound are key sites for synthetic modifications, including oxidation and reduction reactions.
The carbonyl group of this compound can undergo both oxidation and reduction to yield a variety of products.
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(2-methylphenyl)butan-2-ol, using various reducing agents. libretexts.orgyoutube.com Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com For complete deoxygenation of the carbonyl group to a methylene (B1212753) group, thereby forming 2-methyl-1-propylbenzene, harsher reduction conditions are required. The Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) are classic methods for this transformation. youtube.com
Table 3: Common Reduction Reactions of the Carbonyl Group
| Reaction | Reagents | Product |
|---|---|---|
| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 1-(2-Methylphenyl)butan-2-ol |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | 2-Methyl-1-propylbenzene |
Oxidation: The oxidation of a simple ketone like this compound is not as straightforward as the oxidation of aldehydes. Under forcing conditions, oxidative cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. A more synthetically useful oxidation is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (e.g., m-CPBA) would lead to the insertion of an oxygen atom to form an ester. The regioselectivity of this reaction depends on the migratory aptitude of the adjacent alkyl groups.
Electrophilic Aromatic Substitution on the 2-Methylphenyl Ring of this compound
The regioselectivity of electrophilic aromatic substitution on the 2-methylphenyl ring of this compound is governed by the cumulative electronic and steric effects of the two existing substituents: the methyl group (-CH₃) and the butan-2-one group (-C(O)CH₂CH₃). These groups exert opposing influences on the aromatic ring, making the prediction of substitution patterns a nuanced process.
The methyl group is an activating substituent, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609). libretexts.org This activation stems from its electron-donating nature through an inductive effect, which enriches the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. The methyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to itself.
Conversely, the butan-2-one group is a deactivating substituent. Its carbonyl group is strongly electron-withdrawing due to the electronegativity of the oxygen atom and resonance effects. This withdrawal of electron density from the aromatic ring makes it less nucleophilic and therefore less reactive towards electrophiles. The butan-2-one group is a meta-director, channeling incoming electrophiles to the position meta to itself.
In a disubstituted benzene ring where an activating and a deactivating group are present, the activating group's directing effect generally predominates in determining the position of the incoming electrophile. organic-chemistry.org Therefore, in this compound, the ortho, para-directing influence of the activating methyl group is the primary determinant of the substitution pattern.
The available positions for electrophilic attack on the ring are C3, C4, C5, and C6. Based on the directing effect of the methyl group at C2, the favored positions are the ortho position C3 and the para position C5. The other ortho position, C1, is already substituted. The C6 position is meta to the methyl group and ortho to the deactivating butan-2-one group, making it less favored. The C4 position is meta to the methyl group and meta to the butan-2-one group.
However, steric hindrance also plays a crucial role. The position C3, being situated between the methyl and butan-2-one groups, is sterically hindered. This steric congestion can impede the approach of the electrophile, thereby reducing the likelihood of substitution at this site. Consequently, the position C5, which is para to the activating methyl group and meta to the deactivating butan-2-one group, and is sterically more accessible, is expected to be the major site of electrophilic attack. The C3 position, being ortho to the activating group but sterically hindered, would likely yield a minor product.
Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on this compound are predicted to yield the 5-substituted product as the major isomer and the 3-substituted product as a minor isomer.
A summary of the expected major products for various electrophilic aromatic substitution reactions is presented in the table below. It is important to note that while these predictions are based on established principles of organic chemistry, the actual product distribution can be influenced by specific reaction conditions such as the nature of the electrophile, the solvent, and the temperature.
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 1-(2-Methyl-5-nitrophenyl)butan-2-one |
| Bromination | Br₂, FeBr₃ | 1-(5-Bromo-2-methylphenyl)butan-2-one |
| Chlorination | Cl₂, AlCl₃ | 1-(5-Chloro-2-methylphenyl)butan-2-one |
| Sulfonation | SO₃, H₂SO₄ | 4-Methyl-3-(2-oxobutyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Acyl-2-methylphenyl)butan-2-one |
Computational and Theoretical Investigations of 1 2 Methylphenyl Butan 2 One and Analogous Systems
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are essential for determining the fundamental electronic and geometric properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve the Schrödinger equation approximately, providing detailed information about molecular orbitals, charge distribution, and structural parameters.
Geometrical optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 1-(2-methylphenyl)butan-2-one, which contains several single bonds, multiple conformations (spatial arrangements of atoms) can exist. Conformational analysis is performed to identify these different conformers and determine their relative stabilities. researchgate.net
The process begins with an initial guess of the molecular structure, which is then systematically modified to lower its total energy until a stationary point is reached. The most stable conformer is the one with the global minimum energy. The analysis of this compound would involve exploring the rotation around the C-C single bonds, particularly the bond connecting the phenyl ring to the butanone chain, to identify various stable conformers and the energy barriers between them.
Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G(d)) |
|---|---|---|
| Bond Lengths | C=O | ~1.21 Å |
| C-C (carbonyl-ethyl) | ~1.52 Å | |
| C-C (carbonyl-benzyl) | ~1.53 Å | |
| C-C (aromatic avg.) | ~1.39 Å | |
| Bond Angles | C-C-C (ethyl group) | ~110.5° |
| O=C-C (benzyl) | ~121.0° | |
| O=C-C (ethyl) | ~121.5° |
| Dihedral Angle | C(aromatic)-C(benzyl)-C(carbonyl)=O | Varies with conformer (e.g., ~90°) |
Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar ketones.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. wuxibiology.com
The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons. The energy of the LUMO is related to the electron affinity and indicates its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. researchgate.netdergipark.org.tr A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.netmaterialsciencejournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich methyl-substituted phenyl ring, while the LUMO would be concentrated on the carbonyl group, specifically the C=O π* antibonding orbital.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
|---|---|---|
| E(HOMO) | -6.85 | Indicates electron-donating capability, associated with the aromatic ring. |
| E(LUMO) | -1.50 | Indicates electron-accepting capability, associated with the carbonyl group. |
| Energy Gap (ΔE) | 5.35 | Suggests moderate chemical stability. |
Note: These energy values are hypothetical and serve to illustrate the output of a typical quantum chemical calculation.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netdergipark.org.tr
Negative Regions (Red/Yellow): These areas have an excess of electron density and are prone to attack by electrophiles. In this compound, the most negative region would be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.
Positive Regions (Blue): These areas are electron-deficient and are susceptible to attack by nucleophiles. The carbonyl carbon atom would exhibit a positive potential, making it the primary site for nucleophilic addition. The hydrogen atoms of the molecule would also show regions of positive potential.
Neutral Regions (Green): These areas have a relatively balanced electrostatic potential, typical of nonpolar C-C or C-H bonds.
Fukui functions are another set of reactivity descriptors derived from conceptual DFT. They quantify the change in electron density at a specific point in the molecule when the total number of electrons is changed, allowing for a more quantitative prediction of reactivity at different atomic sites.
Computational Prediction of Spectroscopic Properties (NMR, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic properties, which is crucial for structure elucidation and characterization. researchgate.net
NMR Spectroscopy: DFT calculations have become a standard tool for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS). Comparing calculated shifts with experimental data can help confirm molecular structures, assign stereochemistry, and distinguish between isomers. github.io For complex molecules, Boltzmann averaging of the calculated shifts for all significant low-energy conformers is often necessary to achieve high accuracy.
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net These calculations provide the frequencies and intensities of the fundamental vibrational modes of the molecule. A characteristic strong absorption predicted for this compound would be the C=O stretching frequency, typically calculated to be in the range of 1720-1750 cm⁻¹. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment.
Reaction Mechanism Modeling and Prediction of Selectivity
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to map out entire reaction pathways, identify transition states, and calculate activation energies. This information is key to understanding and predicting reaction outcomes.
DFT is widely used to study the selectivity of chemical reactions. mdpi.comresearchgate.net By modeling the potential energy surface for a reaction, one can compare the activation barriers for different possible pathways to predict which product will form preferentially.
Regioselectivity: In reactions where a reagent can attack multiple sites, DFT can determine the most favorable site of attack. For example, in the enolate formation from this compound, deprotonation can occur at either the α-carbon of the ethyl group or the benzylic α'-carbon. DFT calculations of the transition state energies for both deprotonation pathways would predict which enolate (the kinetic or thermodynamic) is favored under specific conditions.
Stereoselectivity: When a reaction can produce multiple stereoisomers, DFT can predict which isomer will be the major product. rsc.org For instance, in the nucleophilic addition of a Grignard reagent to the carbonyl group of this compound, a new chiral center is formed. By calculating the transition state energies for the attack from both faces of the planar carbonyl group, it is possible to predict the diastereomeric or enantiomeric excess of the resulting alcohol product. researchgate.net These calculations can account for steric hindrance and electronic effects that govern the stereochemical outcome.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Theoretical Elucidation of Ligand Effects in Asymmetric Catalysis
The enantioselectivity of metal-catalyzed asymmetric reactions is fundamentally governed by the chiral ligands coordinated to the metal center. Theoretical studies have been pivotal in elucidating how these ligands influence the stereochemical outcome of reactions involving prochiral ketones. By modeling the transition states of the stereodetermining step, researchers can predict and rationalize the observed enantiomeric excess (ee).
A common approach involves the computational analysis of transition states for the transfer of a hydride from a metal complex to the carbonyl carbon of the ketone. The energy difference between the two diastereomeric transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer, directly correlates with the enantioselectivity of the reaction.
In the asymmetric hydrogenation of analogous aryl ketones, computational studies have demonstrated that the stereochemical outcome is often dictated by a combination of steric and electronic interactions between the substrate and the chiral ligand. For instance, in reactions catalyzed by ruthenium complexes bearing diphosphine and diamine ligands, a concerted, six-membered pericyclic transition state is often proposed. nih.govacs.org In this model, the hydride on the ruthenium and a proton from an NH₂ group of the diamine ligand are transferred simultaneously to the ketone's carbonyl group. nih.govacs.org The chirality of the product is determined by the facial selectivity of the ketone's approach to the catalyst, which is controlled by the steric environment created by the chiral ligands. wikipedia.org
Computational models can quantify the steric hindrance and non-covalent interactions (such as CH-π interactions) that stabilize one transition state over the other. For a ketone like this compound, the ortho-methyl group on the phenyl ring would play a significant role in these interactions. The interplay between the substituents on the ketone and the chiral ligand determines the preferred orientation of the substrate in the catalyst's active site.
To illustrate how ligand modifications can be theoretically evaluated, consider the hypothetical data in the table below, which shows calculated energy barriers for the asymmetric hydrogenation of a generic aryl ketone with different chiral ligands.
| Ligand | Transition State | Relative Energy (kcal/mol) | Predicted Major Enantiomer |
| Ligand A (less bulky) | TS-(R) | 0.0 | R |
| TS-(S) | 1.5 | ||
| Ligand B (more bulky) | TS-(R) | 2.5 | S |
| TS-(S) | 0.0 |
This table demonstrates how computational chemistry can predict the effect of ligand steric bulk on enantioselectivity. A larger energy difference between the two transition states implies a higher expected enantiomeric excess.
Analysis of Concerted Pathways versus Stepwise Mechanisms
Computational studies are also crucial for distinguishing between concerted and stepwise reaction mechanisms. nih.govresearchgate.netpsiberg.com A concerted reaction proceeds through a single transition state, where bond breaking and bond formation occur simultaneously. psiberg.com In contrast, a stepwise reaction involves one or more intermediates, each flanked by transition states. psiberg.com
For reactions such as the transfer hydrogenation of ketones, both concerted and stepwise pathways can be plausible. In a concerted mechanism, the transfer of a hydride from the catalyst to the ketone and the transfer of a proton to the carbonyl oxygen occur in a single step. nih.gov A stepwise mechanism, on the other hand, might involve the formation of an intermediate, such as a metal alkoxide, before the final product is released.
Experimental techniques like kinetic isotope effect (KIE) studies can provide evidence for a particular mechanism, and computational modeling can be used to predict KIEs for different proposed pathways, offering a powerful synergy between theory and experiment. researchgate.netnih.gov For example, a significant primary KIE upon deuteration of a transferring C-H or N-H bond would suggest that this bond is being broken in the rate-determining step, a hallmark of many concerted pathways.
The following table provides a hypothetical comparison of calculated energy barriers for a concerted versus a stepwise mechanism in a ketone reduction.
| Pathway | Stationary Point | Relative Energy (kcal/mol) |
| Concerted | Reactants | 0.0 |
| Transition State | +15.2 | |
| Products | -10.5 | |
| Stepwise | Reactants | 0.0 |
| Transition State 1 | +18.9 | |
| Intermediate | +5.4 | |
| Transition State 2 | +12.1 | |
| Products | -10.5 |
Based on this hypothetical data, the concerted pathway would be favored due to its lower activation energy barrier compared to the first and rate-determining step of the stepwise mechanism. Such analyses provide fundamental insights into the reaction dynamics and can guide the design of more efficient catalysts.
Q & A
Q. What are the recommended synthetic routes for 1-(2-Methylphenyl)butan-2-one, and how can reaction yields be optimized?
The synthesis of this compound typically involves Friedel-Crafts acylation , where 2-methylbenzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:
- Catalyst optimization : Anhydrous AlCl₃ (1.2–1.5 equivalents) maximizes electrophilic substitution .
- Solvent selection : Dichloromethane or nitrobenzene improves regioselectivity for the ortho-methyl position .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >90% purity.
Table 1 : Yield comparison under varying conditions:
| Catalyst (equiv.) | Solvent | Yield (%) |
|---|---|---|
| AlCl₃ (1.0) | CH₂Cl₂ | 65 |
| AlCl₃ (1.5) | Nitrobenzene | 82 |
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm), methyl groups (δ 2.3–2.5 ppm), and ketone carbonyl (δ 207–210 ppm in ¹³C NMR) confirm structure .
- Mass spectrometry (MS) : Molecular ion peak at m/z 162 (C₁₁H₁₄O⁺) and fragmentation patterns validate purity .
- IR spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
- Enzyme inhibition assays : Test against targets like trypanothione reductase (IC₅₀ values via spectrophotometric monitoring of NADPH oxidation) .
- Receptor binding studies : Radioligand displacement assays (e.g., for GABAₐ or serotonin receptors) using tritiated ligands .
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HeLa) at concentrations 1–100 μM to evaluate therapeutic potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?
- Substituent effects : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring to enhance electrophilicity and enzyme binding .
- Ketone position : Compare activity of butan-2-one vs. butan-1-one analogs (e.g., 1-(Naphthalen-1-yl)butan-2-one shows higher antimicrobial activity than positional isomers) .
Table 2 : SAR of substituent effects on trypanothione reductase inhibition:
| Derivative | Substituent | IC₅₀ (μM) |
|---|---|---|
| Parent compound | H | 45 |
| 4-Cl derivative | Cl | 18 |
| 3-NO₂ derivative | NO₂ | 12 |
Q. What mechanistic insights exist for this compound’s interaction with enzymes?
- Molecular docking : Simulations reveal hydrogen bonding between the ketone oxygen and Arg-37 in trypanothione reductase’s active site .
- Kinetic studies : Non-competitive inhibition patterns suggest allosteric modulation, validated via Lineweaver-Burk plots .
Q. How can spectral data contradictions (e.g., NMR shifts) be resolved during structural elucidation?
- Variable temperature NMR : Resolve dynamic effects (e.g., rotational barriers) causing peak splitting .
- 2D techniques : HSQC and HMBC correlations confirm connectivity between methylphenyl and ketone groups .
Q. What strategies are effective for comparative bioactivity studies with structurally similar ketones?
- Parallel screening : Test this compound alongside 4-(2-Chlorophenyl)butan-2-one and 1-(Naphthalen-1-yl)butan-2-one in identical assays .
- Meta-analysis : Pool data from PubChem BioAssay (AID 1259401) and ChEMBL to identify activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
